2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 3,5-difluorophenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It’s known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Compounds with similar structures, such as thiazoles, have been found to be involved in a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
For instance, certain indole derivatives have shown potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . Similarly, certain thiazole derivatives have demonstrated potent antitumor and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect cell signaling pathways and cellular metabolism. Additionally, the compound can bind to specific receptors on the cell surface, modulating their activity and leading to downstream effects on gene expression and protein synthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . The compound also affects gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active site of enzymes, inhibiting their activity by preventing substrate binding . This competitive inhibition can lead to a decrease in the production of specific metabolites and an alteration in metabolic pathways. Additionally, the compound can interact with DNA and RNA, affecting their stability and function . This interaction can lead to changes in gene expression and protein synthesis, ultimately influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . In in vitro studies, the compound has been shown to maintain its activity for several days, but its effects can diminish over time as it is metabolized by cellular enzymes . In in vivo studies, the compound’s long-term effects on cellular function have been observed, with some studies reporting sustained inhibition of tumor growth over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific enzymes and pathways without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments . Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific organelles such as the mitochondria, where it can influence mitochondrial function and energy production . Additionally, post-translational modifications such as phosphorylation can affect the compound’s localization and activity . These modifications can direct the compound to specific cellular compartments, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 3,5-difluoroaniline with thiazole-4-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-5-carboxylic acid
- 2-[(3,5-Difluorophenyl)amino]-1,3-oxazole-4-carboxylic acid
- 2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-sulfonic acid
Uniqueness
2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both fluorine atoms and a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O2S/c11-5-1-6(12)3-7(2-5)13-10-14-8(4-17-10)9(15)16/h1-4H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRXYXVUWRYNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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